

Application Notes and Protocols for Electron Microprobe Analysis of Olivine Composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Probe Microanalysis (EPMA) is a powerful, non-destructive technique used to determine the elemental composition of small, solid samples. In petrology and geochemistry, EPMA is indispensable for the quantitative analysis of minerals such as **olivine**. The composition of **olivine**, a primary mineral in mafic and ultramafic rocks, provides crucial insights into the conditions of magma formation, evolution, and the nature of the Earth's mantle. This document provides a detailed protocol for the analysis of **olivine** composition using EPMA, covering sample preparation, analytical conditions, data processing, and interpretation.

Experimental Protocols

Sample Preparation

Accurate EPMA analysis begins with meticulous sample preparation. The goal is to create a flat, highly polished surface free of defects and contamination.

Protocol:

- Mounting: **Olivine** grains or rock chips containing **olivine** are mounted in epoxy resin to create a standard-sized 27 x 46 mm rectangular section or a 1-inch round disk.[\[1\]](#)

- Grinding and Polishing: The mounted samples are ground using a series of progressively finer abrasive papers to achieve a flat surface. This is followed by polishing with diamond pastes of decreasing grit size (e.g., 9 μm , 3 μm , and 1 μm) to create a mirror-like, scratch-free surface.^[2] A final polish with a colloidal silica suspension (e.g., 0.05 μm) can be used to remove any remaining fine scratches.
- Cleaning: After polishing, the samples must be thoroughly cleaned to remove any polishing residue and oils. This is typically done by ultrasonic cleaning in deionized water, followed by ethanol, and then drying with a stream of clean, dry air.
- Carbon Coating: To make the sample conductive for electron beam analysis and to prevent charge buildup, a thin layer of carbon (typically 20-30 nm) is evaporated onto the polished surface.

Instrumental Setup and Analytical Conditions

The following tables summarize the typical instrumental parameters for the analysis of major, minor, and trace elements in **olivine**. The specific conditions may be adjusted based on the instrument used and the specific research questions.

Table 1: Typical EPMA Conditions for **Olivine** Analysis

Parameter	Major & Minor Elements	Trace Elements	Reference
Accelerating Voltage	15 kV	25 kV	[2]
Beam Current	20 nA	up to 900 nA	[3]
Beam Diameter	1 μ m (focused beam)	2-7 μ m	[2]
Counting Time (Peak)	20 seconds	120-180 seconds	[2]
Counting Time (Background)	10 seconds	60-90 seconds	[3]
Spectrometers	Wavelength- Dispersive Spectrometry (WDS)	Wavelength- Dispersive Spectrometry (WDS)	
Correction Procedure	ZAF (Atomic Number, Absorption, Fluorescence)	ZAF (Atomic Number, Absorption, Fluorescence)	

Standardization

Accurate quantitative analysis relies on the use of well-characterized standards. It is recommended to use standards that are compositionally similar to the unknown **olivine** samples to minimize matrix effects.[4]

Protocol:

- Primary Standards: Before analyzing the unknown samples, the instrument is calibrated using a set of primary standards with known compositions.
- Secondary Standards (Check Standards): To monitor instrument stability and analytical accuracy throughout the analytical session, a secondary (or check) standard is analyzed periodically (e.g., after every 10-15 unknown analyses). San Carlos **olivine** is a widely used and well-characterized secondary standard for **olivine** analysis.

Table 2: Common Standards for Olivine Analysis

Standard	Type	Key Elements	Reference
San Carlos Olivine (USNM 111312/444)	Natural Mineral	Mg, Fe, Si, Ni, Mn, Ca	
Synthetic Forsterite (Mg ₂ SiO ₄)	Synthetic Mineral	Mg, Si	[2]
Synthetic Fayalite (Fe ₂ SiO ₄)	Synthetic Mineral	Fe, Si	[5]
Synthetic Enstatite (MgSiO ₃)	Synthetic Mineral	Mg, Si	[2]
Chromite (Union Bay, Alaska)	Natural Mineral	Cr	[2]
Anorthite (CaAl ₂ Si ₂ O ₈)	Synthetic Mineral	Ca, Al	[2]

Data Presentation and Processing

EPMA data is typically acquired as X-ray counts, which are then converted to elemental weight percentages using the calibration established from the standards and applying a ZAF correction.

Data Reduction and Formula Calculation

The elemental weight percentages are first converted to oxide weight percentages. Subsequently, the mineral formula of **olivine** ((Mg,Fe)₂SiO₄) is calculated based on a fixed number of oxygen atoms (typically 4).

Protocol:

- Convert to Moles: Divide the weight percent of each oxide by its molar mass to obtain the molar proportions.
- Calculate Oxygen Proportions: Multiply the molar proportion of each oxide by the number of oxygen atoms in its chemical formula.

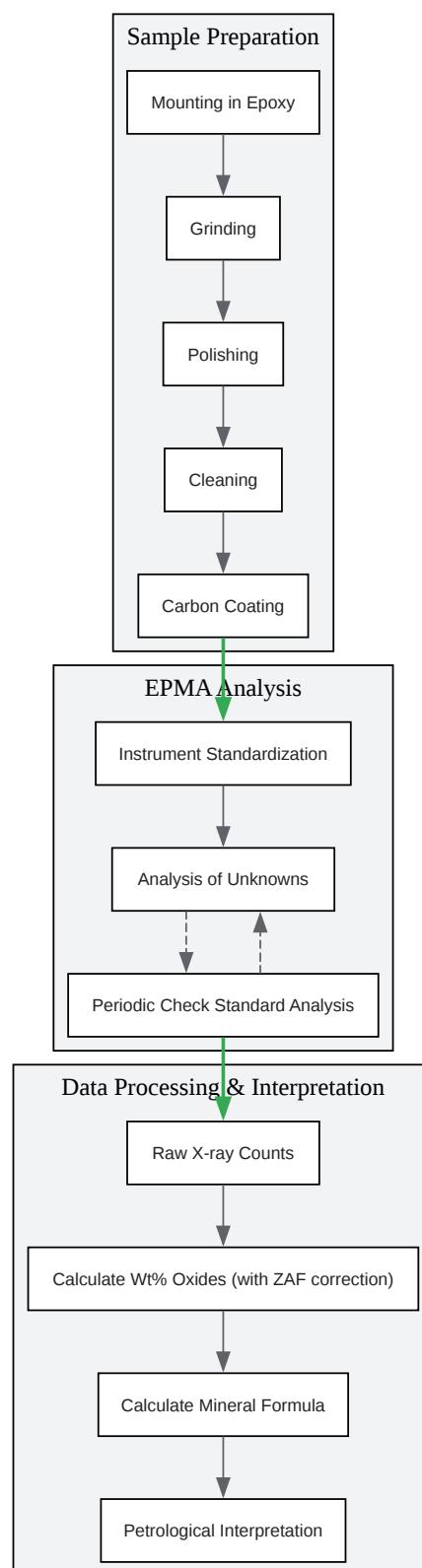
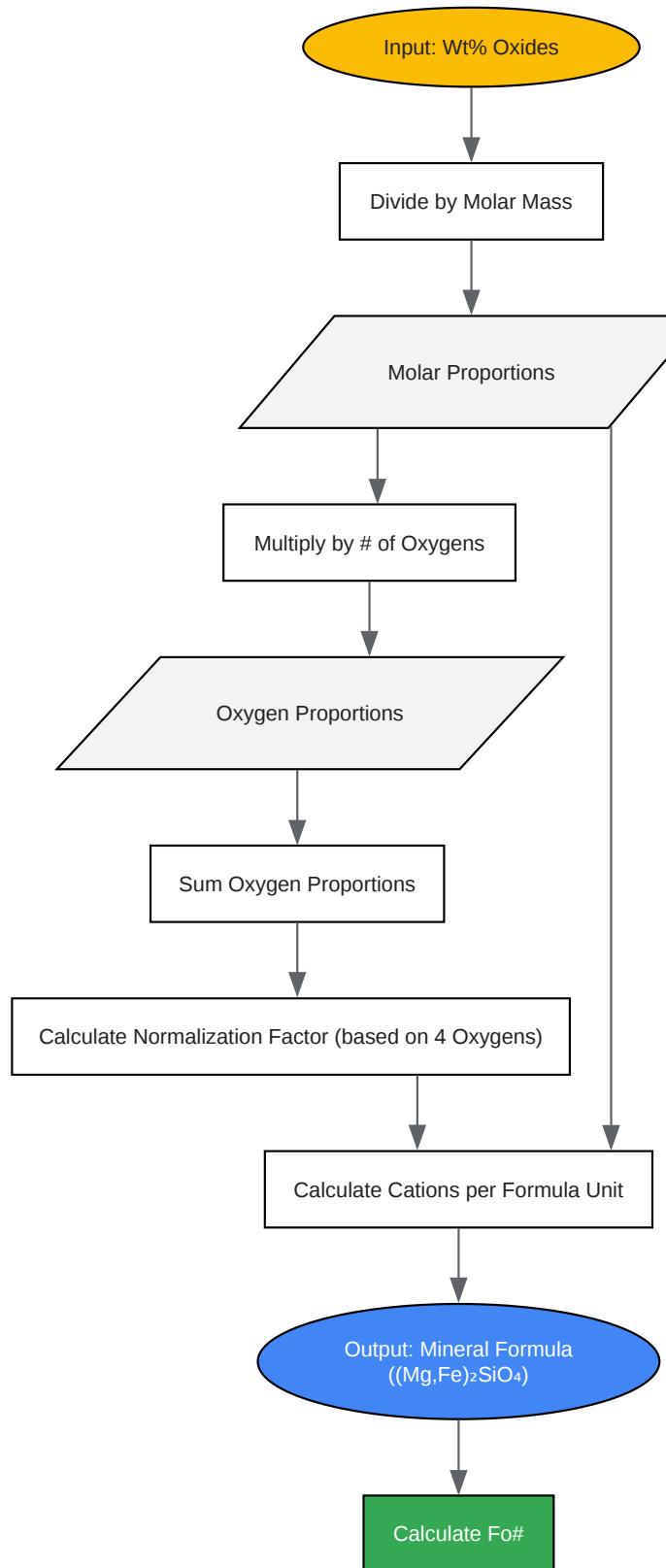

- Normalize to a Fixed Number of Oxygens: Sum the oxygen proportions and calculate a normalization factor by dividing the ideal number of oxygens in the **olivine** formula (4) by the calculated sum.
- Calculate Cation Proportions: Multiply the molar proportion of each cation by the normalization factor to get the number of cations per formula unit.
- Calculate Forsterite (Fo) and Fayalite (Fa) Content: The composition of **olivine** is commonly expressed as the mole percentage of the forsterite end-member: $Fo (\%) = [Mg / (Mg + Fe)] * 100$.

Table 3: Example of **Olivine** Data Presentation

Oxide	Wt%	Molar Proportions	Oxygen Proportions	Cations (per 4 O)
SiO ₂	40.85	0.6799	1.3598	1.003
MgO	50.15	1.2434	1.2434	1.835
FeO	8.85	0.1232	0.1232	0.182
MnO	0.12	0.0017	0.0017	0.002
NiO	0.38	0.0051	0.0051	0.007
Total	100.35	Sum = 2.7332	Fo = 90.9%	

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Electron Microprobe Analysis of Olivine.

Logical Relationships in Data Processing

[Click to download full resolution via product page](#)

Caption: Data processing steps for **olivine** formula calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. epmalab.uoregon.edu [epmalab.uoregon.edu]
- 5. Quantification of Olivine Using Fe La in Electron Probe Microanalysis (EPMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Electron Microprobe Analysis of Olivine Composition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252735#electron-microprobe-analysis-of-olivine-composition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com